
12-Dehydrogingerdione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Dehydrogingerdione is a natural product found in ginger (Zingiber officinale). It is known for its anti-inflammatory and anti-neuroinflammatory properties. This compound has been studied for its potential therapeutic effects, particularly in the context of neuroinflammation and oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Dehydrogingerdione can be synthesized through various chemical reactions involving ginger extracts. The synthetic routes typically involve the oxidation of gingerol derivatives. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of gingerol from ginger rhizomes, followed by chemical modification to produce the desired compound. The process includes steps like solvent extraction, purification, and chemical transformation under controlled conditions .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, forming various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Products: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
12-Dehydrogingerdione has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neuroinflammatory conditions and oxidative stress-related diseases.
Industry: Utilized in the development of anti-inflammatory and antioxidant formulations
Mecanismo De Acción
12-Dehydrogingerdione exerts its effects through several molecular targets and pathways:
Inhibition of Nitric Oxide Synthase (NOS): It inhibits the production of nitric oxide, a key mediator of inflammation.
Suppression of Pro-inflammatory Cytokines: It reduces the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Activation of Antioxidant Pathways: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes
Comparación Con Compuestos Similares
6-Gingerol: Another bioactive compound found in ginger with similar anti-inflammatory properties.
6-Shogaol: Known for its potent anti-inflammatory and antioxidant effects.
10-Dehydrogingerdione: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: 12-Dehydrogingerdione is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways. Its ability to inhibit nitric oxide synthase and activate antioxidant pathways distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C23H34O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadeca-1,3-dien-5-one |
InChI |
InChI=1S/C23H34O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h13-18,25-26H,3-12H2,1-2H3/b15-13+,21-18- |
Clave InChI |
ZYCOECPSUDNTCJ-JHVHLLHZSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |
SMILES canónico |
CCCCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


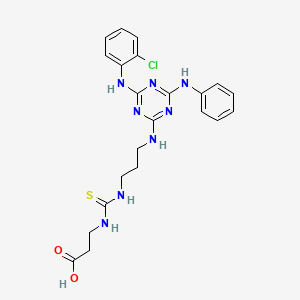
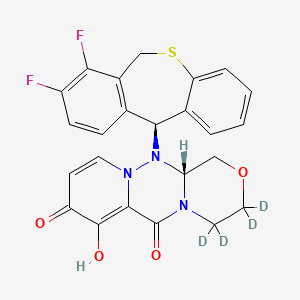
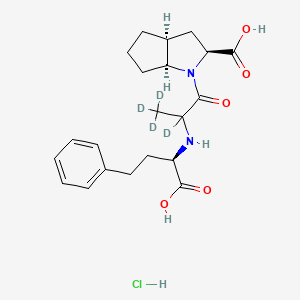
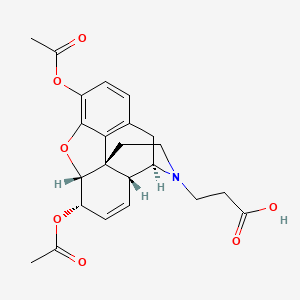
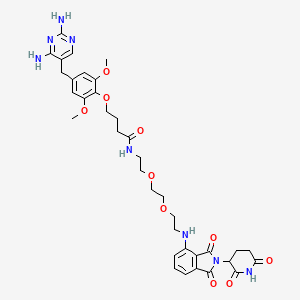
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-phenylprop-2-enethioate](/img/structure/B12371311.png)
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
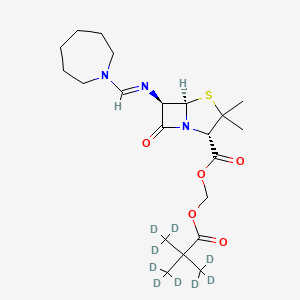
![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
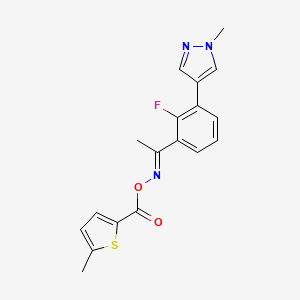

![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
